

A Deep Dive into the Chemical Structures of Baloxavir Acid and Baloxavir Marboxil

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Compound of Interest

Compound Name:	Baloxavir
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structures of **Baloxavir** acid, the active metabolite, and its prodrug, **Baloxavir** marboxil. It delves into their distinct physicochemical and pharmacokinetic properties, outlines key experimental methodologies for their synthesis and evaluation, and visually represents their mechanism of action and metabolic conversion through detailed diagrams. This document is intended to serve as a valuable resource for professionals engaged in antiviral drug discovery and development.

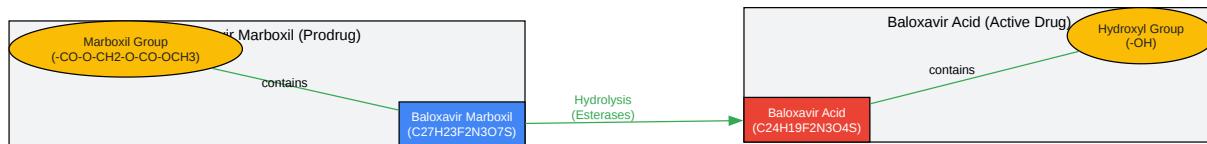
Chemical Structures and Nomenclature

Baloxavir marboxil is a prodrug that undergoes in vivo hydrolysis to yield the pharmacologically active form, **Baloxavir** acid.^{[1][2]} The core chemical structure of **Baloxavir** acid is a polycyclic pyridone derivative.^[1] The addition of a marboxil group to **Baloxavir** acid enhances its oral absorption.^[3]

Baloxavir acid is chemically known as (12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazine-6,8-dione.^[4]

Baloxavir marboxil has the IUPAC name ((12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazin-7-yl}oxy)methyl methyl carbonate.^[1]

The key structural difference is the esterification of the hydroxyl group on the pyridone ring of **Baloxavir** acid with a methyl carbonate moiety to form **Baloxavir** marboxil. This modification renders the molecule more lipophilic, facilitating its absorption.



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Figure 1: Chemical relationship between **Baloxavir** marboxil and **Baloxavir** acid.

Quantitative Data Summary

The following tables summarize the key physicochemical, pharmacokinetic, and in vitro activity data for **Baloxavir** acid and **Baloxavir** marboxil.

Table 1: Physicochemical Properties

Property	Baloxavir acid	Baloxavir marboxil	Reference(s)
Molecular Formula	C24H19F2N3O4S	C27H23F2N3O7S	[6],[3]
Molecular Weight	483.49 g/mol	571.55 g/mol	[6],[1]
Solubility	-	Soluble in DMSO and dimethylformamide (~1 mg/mL). Sparingly soluble in aqueous buffers.	[7]
XLogP	-	4.13	[8]

Table 2: Pharmacokinetic Properties (Human)

Parameter	Baloxavir acid (after oral admin of Baloxavir marboxil)	Reference(s)
Time to Peak Plasma Concentration (Tmax)	~4 hours	[2] [9]
Plasma Protein Binding	92.9% - 93.9%	[3] [10]
Apparent Volume of Distribution (Vd/F)	~1180 L	[10]
Elimination Half-life (t1/2)	~79.1 hours	[9] [11]
Metabolism	Primarily by UGT1A3, minor contribution from CYP3A4.	[2] [10]
Excretion	~80.1% in feces, ~14.7% in urine.	[9]

Table 3: In Vitro Antiviral Activity of Baloxavir Acid

Parameter	Value	Influenza Strain(s)	Reference(s)
IC50 (PA Endonuclease Assay)	1.4 - 3.1 nM	Influenza A viruses	[12]
	4.5 - 8.9 nM	Influenza B viruses	[12]
EC50 (Cell-based Assay)	0.7 ± 0.5 nM	A(H1N1)pdm09	[13]
	1.2 ± 0.6 nM	A(H3N2)	[13]
	7.2 ± 3.5 nM	B (Victoria lineage)	[13]
	5.8 ± 4.5 nM	B (Yamagata lineage)	[13]

Experimental Protocols

Synthesis of Baloxavir Marboxil

The synthesis of **Baloxavir** marboxil is a multi-step process. While several routes have been developed, a common strategy involves the coupling of two key tricyclic intermediates.[\[14\]](#) A simplified, conceptual overview is provided below. For detailed, step-by-step industrial synthesis protocols, refer to the cited process chemistry literature.[\[4\]](#)[\[5\]](#)[\[15\]](#)

General Synthetic Strategy:

- Preparation of the Tricyclic Triazinanone Core: This chiral core is often synthesized via a diastereoselective cyclization. Recent methods have utilized L-serine as a starting material to establish the desired stereochemistry, followed by photoredox decarboxylation.[\[16\]](#)
- Preparation of the Dibenzo[b,e]thiepin Moiety: This fragment is typically prepared through a series of reactions including intramolecular Friedel-Crafts acylation to form the tricyclic system.[\[14\]](#)
- Coupling and Final Elaboration: The two key fragments are coupled, followed by deprotection and subsequent reaction with chloromethyl methyl carbonate to install the marboxil prodrug moiety.[\[2\]](#)

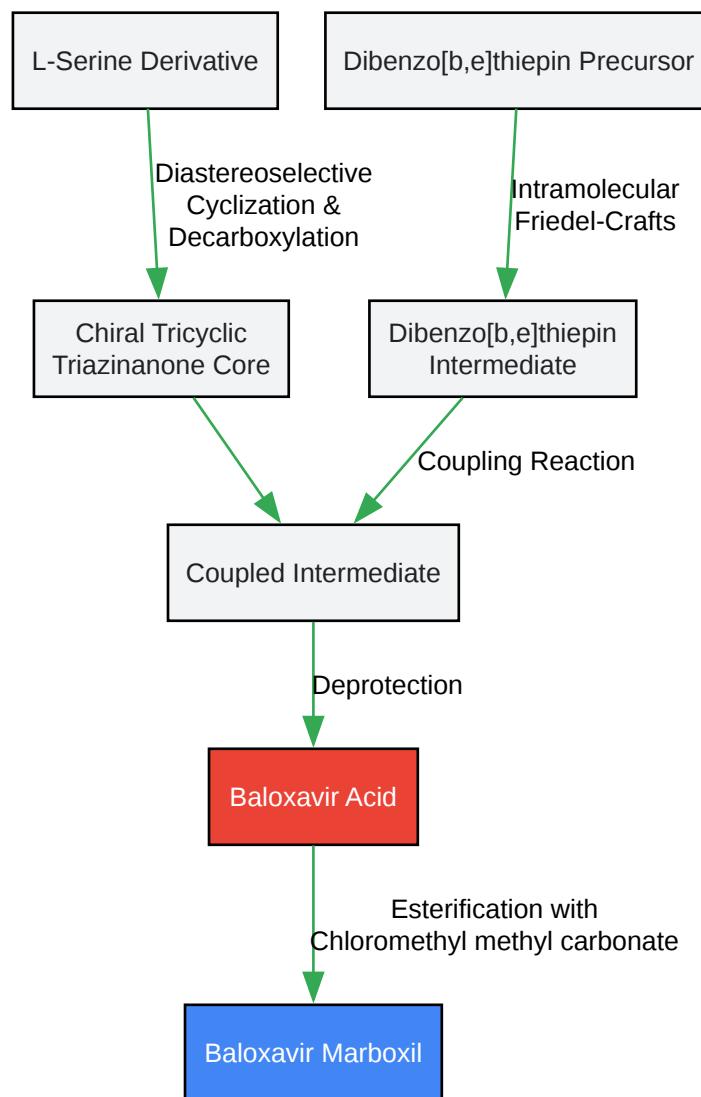
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Figure 2: Simplified synthetic workflow for **Baloxavir** marboxil.

In Vitro PA Endonuclease Inhibition Assay

This assay is crucial for determining the inhibitory activity of **Baloxavir** acid against the influenza virus PA endonuclease.

Protocol Outline:

- Recombinant PA Endonuclease Expression and Purification: The PA endonuclease domain of the influenza virus is expressed in a suitable system (e.g., *E. coli* or insect cells) and purified.

- Fluorescent Substrate: A short, single-stranded nucleic acid substrate with a fluorophore and a quencher at opposite ends is used. In its intact state, the quencher suppresses the fluorescence.
- Reaction Mixture: The reaction is typically performed in a buffer containing the purified PA endonuclease, the fluorescent substrate, and divalent metal ions (e.g., Mn²⁺ or Mg²⁺) which are essential for enzyme activity.
- Inhibitor Addition: Serial dilutions of **Baloxavir** acid are added to the reaction mixture.
- Incubation and Measurement: The reaction is incubated at a controlled temperature (e.g., 37°C). Endonuclease activity cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[\[17\]](#)[\[18\]](#)

Mechanism of Action and Metabolic Conversion Prodrug Activation

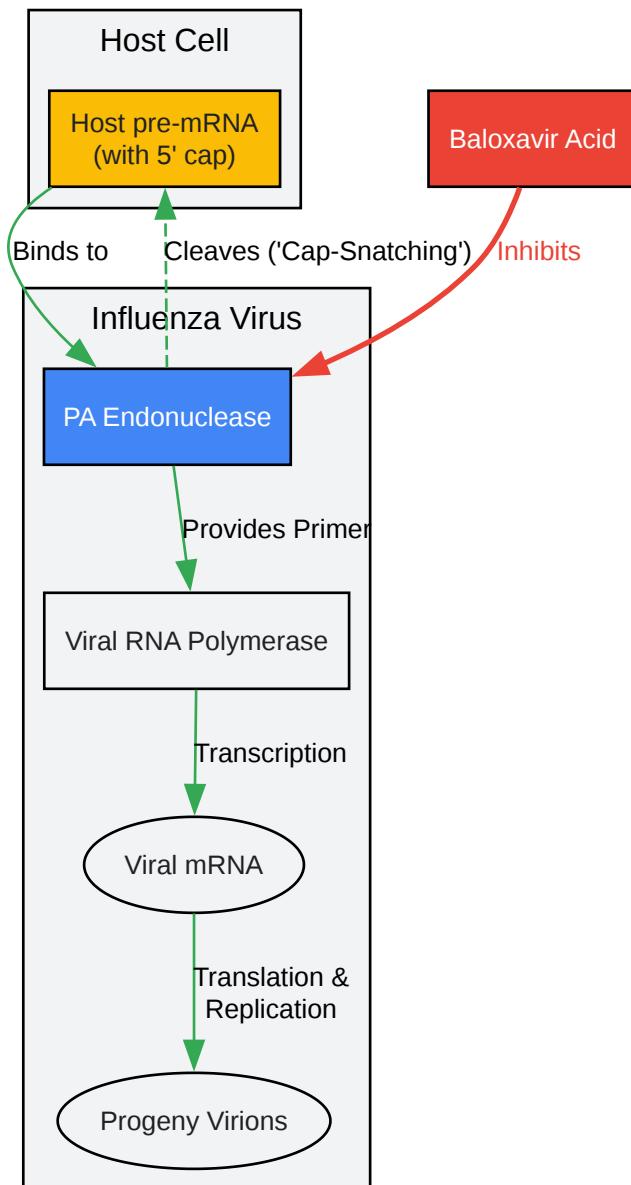
Following oral administration, **Baloxavir** marboxil is absorbed and rapidly hydrolyzed by esterases present in the gastrointestinal lumen, liver, and blood to its active form, **Baloxavir** acid.[\[2\]](#)[\[10\]](#)

Inhibition of Cap-Snatching

Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a subunit of the influenza virus RNA polymerase complex.[\[19\]](#)[\[20\]](#) This endonuclease is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' capped ends of host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[\[19\]](#)[\[21\]](#)

Baloxavir acid binds to the active site of the PA endonuclease, chelating the two divalent metal ions (typically Mn²⁺) that are essential for its catalytic activity.[\[21\]](#) This binding blocks the

endonuclease from cleaving host mRNAs, thereby preventing the synthesis of viral mRNAs and inhibiting viral replication.[19]



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Figure 3: Mechanism of action of **Baloxavir** acid via inhibition of cap-snatching.

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